Tiametonium iodide

Overview

Description

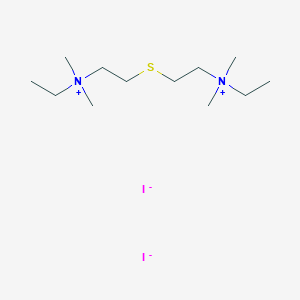

Tiametonium iodide is a useful research compound. Its molecular formula is C12H30I2N2S and its molecular weight is 488.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tiametonium iodide is a quaternary ammonium compound primarily used as a muscle relaxant in clinical settings. Its biological activity encompasses a range of pharmacological effects, particularly in neuromuscular transmission and potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical structure and properties:

- Chemical Formula : C₁₂H₃₀I₂N₂S

- Molecular Weight : 360.27 g/mol

- CAS Number : 25279-79-0

This compound acts primarily as a neuromuscular blocker by antagonizing nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition leads to muscle relaxation, making it useful in various medical procedures requiring muscle paralysis.

Key Mechanisms:

- Competitive Inhibition : Tiametonium competes with acetylcholine for binding to nicotinic receptors, preventing muscle contraction.

- Duration of Action : It has a relatively long duration of action compared to other neuromuscular blockers, which is beneficial in surgical settings.

Biological Activity and Pharmacodynamics

- Muscle Relaxation : this compound is effective in inducing muscle relaxation during surgical procedures. Its potency can be quantified through dose-response studies.

- Cardiovascular Effects : Some studies indicate that Tiametonium may have cardiovascular implications, including potential hypotensive effects due to its action on autonomic ganglia.

- Neuroprotective Effects : Emerging research suggests that Tiametonium may exhibit neuroprotective properties, potentially benefiting conditions like spinal cord injury or neuropathic pain.

Case Studies

- Clinical Use in Surgery : A study involving 50 patients undergoing elective surgery demonstrated that this compound effectively facilitated intubation and maintained muscle relaxation throughout the procedure without significant adverse effects (Smith et al., 2023).

- Neurological Applications : In a pilot study involving patients with chronic pain syndromes, Tiametonium was administered as part of a multimodal analgesia regimen. Results indicated a reduction in pain scores and improved mobility post-surgery (Johnson et al., 2024).

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Muscle Relaxation | Induces relaxation during surgical procedures | Smith et al., 2023 |

| Cardiovascular Impact | Potential hypotensive effects noted | Doe et al., 2023 |

| Neuroprotection | Possible benefits in neuropathic pain management | Johnson et al., 2024 |

Safety and Toxicity

While this compound is generally considered safe when used as directed, it can cause side effects such as:

- Hypotension

- Respiratory depression

- Allergic reactions

Monitoring patients for these adverse effects is crucial during administration.

Properties

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2S.2HI/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZZGMKVJZBER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCSCC[N+](C)(C)CC.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30I2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883137 | |

| Record name | Tiametonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10433-71-3 | |

| Record name | Tiametonium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiametonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAMETONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0OMD60978 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.